molecular formula C18H25BrN2O6 B5133569 1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate

1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate

Cat. No. B5133569
M. Wt: 445.3 g/mol
InChI Key: QYEGNUQSBVKGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of various neurological disorders.

Mechanism of Action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The dopamine D3 receptor is involved in the regulation of dopamine release, and its antagonism can reduce the dopamine release in the mesolimbic and mesocortical pathways. This can lead to the modulation of reward, motivation, and cognition.
Biochemical and Physiological Effects:
BRL-15572 has been shown to modulate the dopamine signaling pathway and provide therapeutic benefits in various neurological disorders. In preclinical studies, BRL-15572 has been shown to reduce the locomotor activity induced by psychostimulants, suggesting its potential in the treatment of drug addiction. It has also been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models. Moreover, BRL-15572 has been shown to enhance the neuroprotective effects of glial cell line-derived neurotrophic factor (GDNF) in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

BRL-15572 is a selective antagonist of the dopamine D3 receptor, which makes it a promising tool for studying the role of this receptor in various neurological disorders. However, one limitation of using BRL-15572 in lab experiments is its low solubility in water, which can affect its bioavailability. Moreover, the oxalate salt form of BRL-15572 can be unstable in solution, which can affect its potency.

Future Directions

There are several future directions for the research on BRL-15572. One potential direction is to explore its therapeutic potential in other neurological disorders such as depression and anxiety. Another direction is to investigate the potential synergistic effects of BRL-15572 with other drugs or therapies. Moreover, the development of more stable and bioavailable forms of BRL-15572 can enhance its therapeutic potential. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of BRL-15572 can provide insights into the pathophysiology of neurological disorders and facilitate the development of novel therapies.

Synthesis Methods

The synthesis of BRL-15572 involves a multistep process that starts with the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with sec-butylpiperazine to form 1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine. The final step involves the formation of oxalate salt by reacting the compound with oxalic acid. The purity and yield of the final product can be enhanced by recrystallization.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The dopamine D3 receptor is highly expressed in the mesolimbic and mesocortical pathways, which are involved in reward, motivation, and cognition. Therefore, selective antagonism of this receptor can modulate the dopamine signaling pathway and provide therapeutic benefits.

properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-butan-2-ylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2.C2H2O4/c1-3-13(2)18-8-10-19(11-9-18)16(20)12-21-15-6-4-14(17)5-7-15;3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEGNUQSBVKGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.